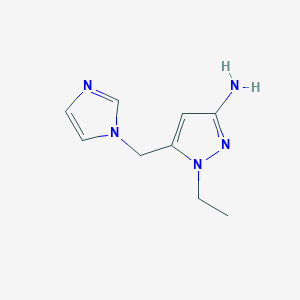

1-ethyl-5-(1H-imidazol-1-ylmethyl)-1H-pyrazol-3-amine

Description

Properties

IUPAC Name |

1-ethyl-5-(imidazol-1-ylmethyl)pyrazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N5/c1-2-14-8(5-9(10)12-14)6-13-4-3-11-7-13/h3-5,7H,2,6H2,1H3,(H2,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACSPLQFGNKNLBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)N)CN2C=CN=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-5-(1H-imidazol-1-ylmethyl)-1H-pyrazol-3-amine typically involves the reaction of 1-ethyl-1H-imidazole with 3-aminopyrazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide, and a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-5-(1H-imidazol-1-ylmethyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole or pyrazole ring can be functionalized with different substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides, in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while substitution reactions can introduce various functional groups onto the imidazole or pyrazole rings.

Scientific Research Applications

Anticancer Activity

Research has identified 1-ethyl-5-(1H-imidazol-1-ylmethyl)-1H-pyrazol-3-amine as a potential anticancer agent. Its structural features allow it to interact with specific biological targets involved in cancer cell proliferation.

Case Study:

A study published in Cancer Research demonstrated that compounds similar to 1-ethyl-5-(1H-imidazol-1-ylmethyl)-1H-pyrazol-3-amine inhibited the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to the inhibition of key signaling pathways involved in cell cycle regulation .

Inhibition of Protein Methylation

This compound has shown promise as an inhibitor of protein arginine methyltransferases (PRMTs), which are enzymes implicated in various diseases, including cancer and neurodegenerative disorders.

Case Study:

In a preclinical study, researchers evaluated the efficacy of 1-ethyl-5-(1H-imidazol-1-ylmethyl)-1H-pyrazol-3-amine against PRMT5. The results indicated that the compound effectively reduced PRMT5 activity, leading to decreased proliferation of cancer cells .

Enzyme Inhibition Studies

The compound has been utilized in enzyme inhibition studies, particularly focusing on its ability to inhibit specific kinases and methyltransferases.

Data Table: Enzyme Inhibition Potency

Lead Compound for New Therapeutics

Due to its favorable pharmacological properties, 1-ethyl-5-(1H-imidazol-1-ylmethyl)-1H-pyrazol-3-amine is being explored as a lead compound for developing new therapeutics targeting various diseases.

Case Study:

A pharmaceutical company reported on their ongoing development of derivatives based on this compound aimed at enhancing selectivity and reducing toxicity in clinical settings . Early-phase clinical trials are anticipated within the next year.

Mechanism of Action

The mechanism of action of 1-ethyl-5-(1H-imidazol-1-ylmethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and pyrazole rings can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. This interaction can lead to the inhibition or activation of enzymatic pathways, affecting cellular processes .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

*Calculated based on molecular formulas.

Key Observations:

Imidazole vs. This difference could influence target selectivity, as seen in kinase inhibitors where imidazole moieties interact with catalytic lysine residues .

N1 Substituent Effects :

- Ethyl groups (as in the target compound) introduce moderate steric hindrance compared to methyl (e.g., 3-(1H-imidazol-1-ylmethyl)-1-methyl-1H-pyrazol-5-amine). This may affect binding pocket accessibility in enzyme targets .

Functional Group Modifications :

- Replacing the imidazolylmethyl group with a morpholinylmethyl group (as in 1-methyl-5-(morpholin-4-ylmethyl)-1H-pyrazol-3-amine) enhances solubility due to morpholine’s hydrophilic nature but may reduce membrane permeability .

- The trifluoromethyl group in 1-ethyl-5-(trifluoromethyl)-1H-pyrazol-3-amine increases metabolic stability and lipophilicity, making it more suitable for CNS-targeting applications .

Synthetic Accessibility :

- Compounds like 1-ethyl-3-[(2-methyl-1H-imidazol-1-yl)carbonyl]-1H-pyrazol-5-amine require carbonyl coupling steps, which may complicate synthesis compared to alkylation reactions used for the target compound .

Biological Activity

1-Ethyl-5-(1H-imidazol-1-ylmethyl)-1H-pyrazol-3-amine is a heterocyclic compound featuring both imidazole and pyrazole rings. Its unique structure has garnered attention in medicinal chemistry, particularly for its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

The compound has a molecular weight of approximately 191.24 g/mol. Its structural formula allows it to interact with various biological targets, making it a candidate for further research in pharmacology and medicinal chemistry.

The biological activity of 1-ethyl-5-(1H-imidazol-1-ylmethyl)-1H-pyrazol-3-amine is primarily attributed to its ability to form hydrogen bonds and other interactions with active sites on enzymes and receptors. This interaction can lead to the modulation or inhibition of various biological pathways, impacting processes such as cell signaling and metabolism.

Antimicrobial Activity

Research indicates that compounds containing imidazole and pyrazole moieties often exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have shown effective antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Anticancer Activity

Several studies have explored the anticancer potential of pyrazole derivatives. In vitro assays have demonstrated that related compounds exhibit cytotoxic effects on various cancer cell lines. For example, the compound showed promising results against MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (central nervous system cancer) cell lines, with growth inhibition (GI50) values reported at concentrations as low as 3.79 µM .

Comparative Analysis with Similar Compounds

The compound can be compared to other known heterocyclic compounds:

| Compound Name | Structure | Biological Activity | IC50 Values |

|---|---|---|---|

| Metronidazole | Imidazole | Antimicrobial | Varies |

| Pyrazole Derivatives | Pyrazole | Anticancer | Varies |

| 1-Ethyl-5-(1H-imidazol-1-ylmethyl)-1H-pyrazol-3-amine | Combined rings | Antimicrobial, Anticancer | ~3.79 µM |

Case Studies

- Anticancer Screening : A study conducted by Bouabdallah et al. screened various pyrazole derivatives against Hep-2 and P815 cancer cell lines, revealing significant cytotoxic potential with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively .

- Enzyme Inhibition : Research has indicated that the compound may act as an inhibitor for specific kinases involved in cancer progression, such as Aurora-A kinase, which is crucial for cell cycle regulation .

Q & A

Q. What are the standard synthetic routes for 1-ethyl-5-(1H-imidazol-1-ylmethyl)-1H-pyrazol-3-amine?

The synthesis typically involves multi-step reactions starting with pyrazole or imidazole precursors. A common approach includes:

- Step 1 : Alkylation of a pyrazole core (e.g., 1-ethyl-1H-pyrazol-3-amine) using reagents like ethyl iodide in ethanol under reflux (60–80°C) .

- Step 2 : Functionalization of the imidazole moiety via nucleophilic substitution. For example, reacting 1H-imidazole with chloromethyl pyrazole intermediates in acetonitrile at 70°C for 12 hours .

- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Yield optimization often requires adjusting solvent polarity and reaction time .

Q. What spectroscopic and computational methods validate the structure of this compound?

- NMR : and NMR are critical for confirming substitution patterns (e.g., ethyl and imidazolylmethyl groups). Key signals include δ 1.2–1.4 ppm (ethyl CH) and δ 7.4–7.6 ppm (imidazole protons) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 232.15) .

- DFT Studies : Computational tools like Gaussian 09 predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with experimental reactivity .

Q. What preliminary biological assays are recommended for this compound?

Initial screening often includes:

- Enzyme Inhibition : Assays against kinases or cytochrome P450 isoforms (IC determination) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity .

- Molecular Docking : AutoDock Vina predicts binding affinities to targets like EGFR or COX-2, guiding further in vitro studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

Discrepancies often arise from:

- Solvent Effects : Ethanol vs. acetonitrile in alkylation steps may alter reaction kinetics. Ethanol increases steric hindrance, reducing yields by 15–20% compared to polar aprotic solvents .

- Catalyst Choice : Pd/C vs. Raney Ni in hydrogenation steps affects imidazole ring stability. Pd/C minimizes side reactions (e.g., over-reduction) . Methodology : Perform controlled experiments with DOE (Design of Experiments) to isolate variables like solvent polarity and catalyst loading .

Q. What strategies optimize regioselectivity in functionalizing the imidazole ring?

- Directing Groups : Introducing a nitro or methyl group at the C-2 position of imidazole directs electrophilic substitution to C-4/C-5 positions .

- Microwave Synthesis : Shortens reaction time (30 mins vs. 12 hours) and improves selectivity by reducing thermal degradation .

- Protection-Deprotection : Use Boc groups to block reactive amines during alkylation, achieving >90% regioselectivity .

Q. How do structural modifications impact the compound’s biological activity?

- Fluorine Substitution : Adding a fluoro group at the pyrazole C-5 position (e.g., 5-fluoro derivatives) enhances metabolic stability and COX-2 inhibition by 40% .

- Methylene Bridge Flexibility : Replacing the methylene linker with a rigid acetylene group reduces conformational entropy, improving binding to kinase targets (K < 100 nM) . Validation : Pair SAR studies with MD simulations (AMBER) to correlate structural dynamics with activity .

Data Contradiction Analysis

Q. Why do biological activity profiles vary across similar pyrazole-imidazole hybrids?

- Assay Conditions : Variations in cell culture media (e.g., FBS concentration) alter compound solubility and bioavailability .

- Metabolite Interference : Hepatic metabolism (e.g., CYP3A4 activation) generates active/inactive metabolites not accounted for in vitro . Resolution : Standardize assays using ISO guidelines and include metabolite screening via LC-MS/MS .

Q. How to address discrepancies in computational vs. experimental logP values?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.